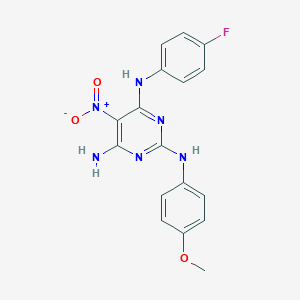
N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine, also known as FNPT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FNPT is a small molecule that belongs to the class of pyrimidine derivatives and has been shown to possess various biological activities.
Mecanismo De Acción
Mode of Action
The mode of action of this compound is not well understood at this time. It’s possible that the compound interacts with its targets by binding to active sites, altering their function, or modulating their activity. The presence of fluorophenyl and methoxyphenyl groups may influence the compound’s interaction with its targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to have antibacterial, antifungal, anti-inflammatory, and anticancer properties . Therefore, it’s possible that this compound could affect pathways related to these biological processes.
Pharmacokinetics
The presence of the fluorophenyl and methoxyphenyl groups may also affect its metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the potential biological activities suggested by its structure, it’s possible that the compound could have effects such as inhibiting bacterial growth, reducing inflammation, or killing cancer cells .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the temperature. For example, the compound’s stability could be affected by exposure to light or heat. Its efficacy could also be influenced by the presence of other compounds that compete for the same targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is its broad range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new drug delivery systems for this compound may also be a promising area of research.
Métodos De Síntesis
The synthesis of N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has been reported in the literature using various methods. One of the most common methods involves the reaction of 4-fluoroaniline, 4-methoxyaniline, and 5-nitro-2,4,6-triaminopyrimidine in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N4-(4-fluorophenyl)-N2-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-(4-methoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O3/c1-27-13-8-6-12(7-9-13)21-17-22-15(19)14(24(25)26)16(23-17)20-11-4-2-10(18)3-5-11/h2-9H,1H3,(H4,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUUIWHMYXQPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

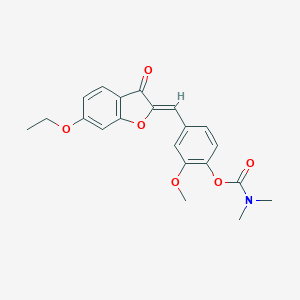
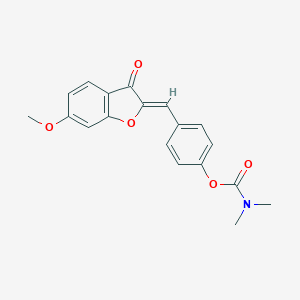
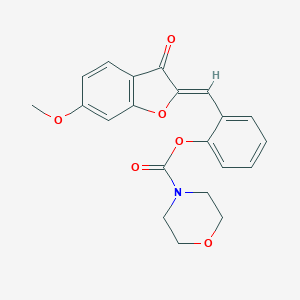
![7-(3-Bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B357132.png)
![N-[4-(3,5-dihydroxy-2-phenyl-4,6,7,8-tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B357133.png)
![1-(3-Chlorophenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357137.png)
![7-Chloro-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357138.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357139.png)
![2-[2-(4-Morpholinyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357143.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357144.png)
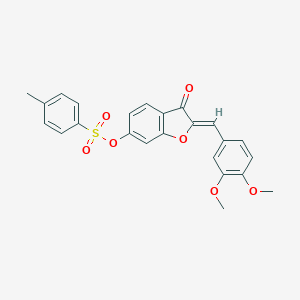
![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357148.png)
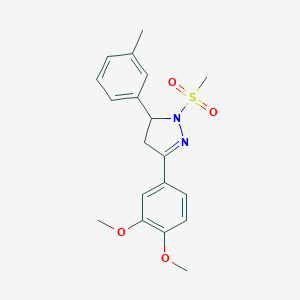
![2-amino-7-hydroxy-4',4',6',8',9'-pentamethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357150.png)